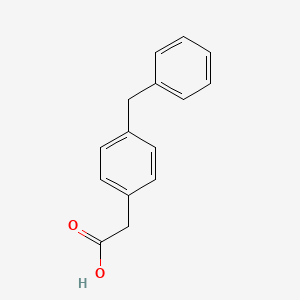
2-(4-benzylphenyl)acetic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Benzylphenyl)acetic acid is an organic compound characterized by a benzyl group attached to the para position of a phenyl ring, which is further connected to an acetic acid moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Benzyl Protection and Esterification: The synthesis of this compound often involves the protection of the benzyl group followed by esterification reactions. The benzyl group can be protected using benzyl chloride in the presence of a base, followed by esterification with acetic anhydride.
Reduction and Hydrolysis: Another common method involves the reduction of this compound esters to their corresponding alcohols, followed by hydrolysis to yield the acid.
Industrial Production Methods: Industrial production typically employs large-scale chemical reactors with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often used to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as benzaldehyde derivatives.
Reduction: Reduction reactions can convert the acid to its corresponding alcohol or aldehyde.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the benzyl position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Benzaldehyde derivatives, benzoic acid.
Reduction: Benzyl alcohol, benzaldehyde.
Substitution: Benzyl ethers, benzylamines.
Scientific Research Applications
2-(4-Benzylphenyl)acetic acid is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(4-benzylphenyl)acetic acid exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes and influence metabolic pathways. In drug design, it may target specific receptors or enzymes to elicit a therapeutic effect.
Molecular Targets and Pathways Involved:
Enzymes: Specific enzymes that interact with the compound can be identified through biochemical assays.
Receptors: Potential receptor targets can be explored through binding studies and molecular docking simulations.
Comparison with Similar Compounds
2-(4-Benzylphenyl)acetic acid is compared with other similar compounds to highlight its uniqueness:
Benzyl Acetic Acid: Similar in structure but lacks the phenyl ring.
Phenylacetic Acid: Lacks the benzyl group.
4-Benzylbenzoic Acid: Similar but has a carboxylic acid group directly attached to the benzyl group.
These compounds differ in their chemical properties and applications, making this compound unique in its utility and versatility.
Properties
CAS No. |
35889-03-3 |
|---|---|
Molecular Formula |
C15H14O2 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
2-(4-benzylphenyl)acetic acid |
InChI |
InChI=1S/C15H14O2/c16-15(17)11-14-8-6-13(7-9-14)10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,16,17) |
InChI Key |
JVEGNYOXHZUPPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


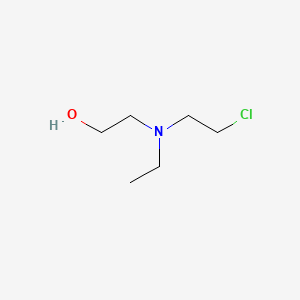
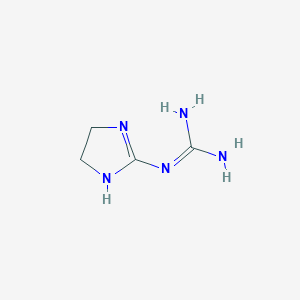


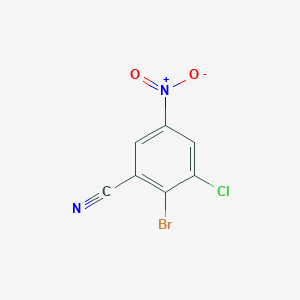
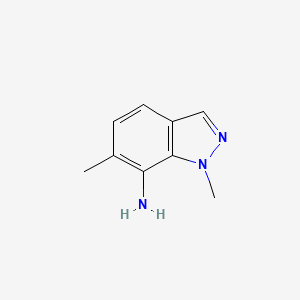
![1-{2-[4-(Dimethylamino)phenyl]-1,3-thiazol-5-yl}ethan-1-one](/img/structure/B15356562.png)
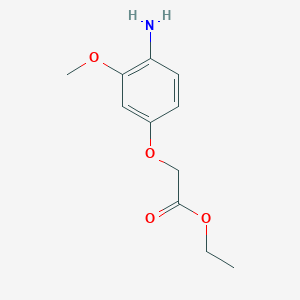
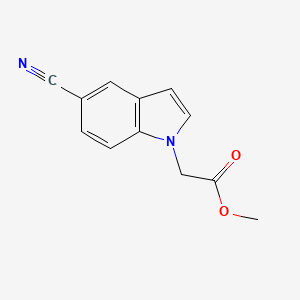

![4-[3-(3-hydroxyphenyl)-1,2,4-oxadiazol-5-yl]Benzonitrile](/img/structure/B15356584.png)


![5-Nitro-2-{[2-(1-pyrrolidinyl)ethyl]oxy}benzonitrile](/img/structure/B15356594.png)
